molecular formula C13H20O6 B14564174 Diethyl 2-acetyl-3-oxoheptanedioate CAS No. 61983-62-8

Diethyl 2-acetyl-3-oxoheptanedioate

Cat. No.: B14564174
CAS No.: 61983-62-8
M. Wt: 272.29 g/mol
InChI Key: QOTQDBOTWDKTJQ-UHFFFAOYSA-N
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Description

Diethyl 2-acetyl-3-oxoheptanedioate is an organic compound with the molecular formula C11H18O5. It is also known as diethyl 3-oxoheptanedioate. This compound is a diester derivative of heptanedioic acid and is characterized by the presence of both acetyl and oxo functional groups. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-acetyl-3-oxoheptanedioate can be synthesized through several methods. One common synthetic route involves the condensation of diethyl malonate with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as fractional distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetyl-3-oxoheptanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-acetyl-3-oxoheptanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-acetyl-3-oxoheptanedioate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, its oxo and acetyl groups can participate in nucleophilic addition and substitution reactions, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-acetyl-3-oxoheptanedioate is unique due to the presence of both acetyl and oxo functional groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

61983-62-8

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

diethyl 2-acetyl-3-oxoheptanedioate

InChI

InChI=1S/C13H20O6/c1-4-18-11(16)8-6-7-10(15)12(9(3)14)13(17)19-5-2/h12H,4-8H2,1-3H3

InChI Key

QOTQDBOTWDKTJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)C(C(=O)C)C(=O)OCC

Origin of Product

United States

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